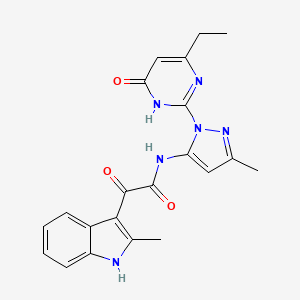

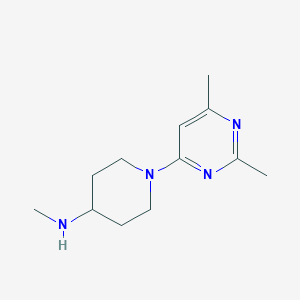

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Descripción general

Descripción

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are present in many important biological molecules, such as DNA, RNA, and ATP .

Synthesis Analysis

There are several methods for synthesizing pyrimidine derivatives. For example, one method involves the reaction of diacetyl ketene with other compounds to produce pyrimidine derivatives . Another method involves the reaction of amidines, ketones, and N,N-dimethylaminoethanol in a three-component annulation .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can be synthesized from enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Aplicaciones Científicas De Investigación

Cancer Treatment: Protein Kinase Inhibition

Pyrimidine derivatives, including “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine”, have shown promise as protein kinase inhibitors, which are essential for controlling cell growth, differentiation, migration, and metabolism . These compounds can selectively inhibit protein kinases, thereby disrupting cellular signaling processes that stimulate tumor cell growth, offering a targeted approach to cancer treatment.

Antimicrobial and Antifungal Applications

The pyrimidine scaffold is known for its antimicrobial and antifungal properties. This makes “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” a potential candidate for developing new antimicrobial and antifungal agents that could be more effective against resistant strains of bacteria and fungi .

Cardiovascular Therapeutics

Pyrimidine derivatives are also explored for their cardiovascular benefits. They can act as vasodilators, anti-hypertensive, and anti-arrhythmic agents. The structural diversity of pyrimidine allows for the synthesis of compounds that can target various pathways involved in cardiovascular diseases .

Antileishmanial and Antimalarial Activity

Compounds bearing the pyrimidine moiety have been investigated for their antileishmanial and antimalarial activities. These activities make “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” a valuable compound for the development of new treatments for leishmaniasis and malaria, which are major health concerns in several parts of the world .

Neuroprotective Effects

Pyrimidine derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may protect nerve cells from damage, reduce inflammation, or modulate neurotransmitter systems .

Hair Loss Treatment

The pyrimidine ring is a key component in the synthesis of Minoxidil, a well-known treatment for hair loss. As such, “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” could be utilized in the development of new treatments for hair disorders, leveraging its pyrimidine core to potentially enhance efficacy .

Mecanismo De Acción

Target of Action

The compound “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They exert their effects by interacting with various targets, such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, such as protein kinases, to exert its effects It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases .

Biochemical Pathways

The compound likely affects the biochemical pathways controlled by protein kinases . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these processes and exert its pharmacological effects.

Result of Action

The compound’s action results in the inhibition of protein kinases, leading to disruption in cell growth, differentiation, migration, and metabolism . This can result in potent antileishmanial and antimalarial activities . For instance, some pyrimidine derivatives have shown superior antipromastigote activity, being more active than standard drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLJTZLFYGRZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)